

Application of Sulfo-Cy5 dUTP in super-resolution microscopy (dSTORM)

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Compound of Interest

Compound Name: Sulfo-Cy5 dUTP

Cat. No.: B15554761

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Application Note: Sulfo-Cy5 dUTP for Super-Resolution dSTORM Imaging

Introduction

Direct Stochastic Optical Reconstruction Microscopy (dSTORM), a single-molecule localization microscopy (SMLM) technique, enables imaging beyond the diffraction limit of light, offering nanoscale resolution.[1] The choice of fluorophore is critical for high-quality dSTORM imaging, requiring probes with excellent photoswitching characteristics, high photon output, and photostability.[2] Sulfo-Cy5, a sulfonated, water-soluble version of the cyanine dye Cy5, has emerged as a leading fluorophore for dSTORM.[3][4] Its analog, Alexa Fluor 647, is considered one of the best photo-switchable fluorophores for dSTORM, prized for its robust blinking properties and high photon counts.[2]

This application note details the use of Sulfo-Cy5 deoxyuridine triphosphate (dUTP) for the enzymatic labeling of DNA probes and their subsequent application in dSTORM imaging.

Sulfo-Cy5 dUTP allows for the direct incorporation of the dSTORM-compatible fluorophore into DNA strands via various enzymatic methods, providing a powerful tool for researchers studying DNA structure and organization at the nanoscale.[3][5]

Properties of Sulfo-Cy5

Sulfo-Cy5 is a bright, far-red fluorescent dye with properties that make it ideal for dSTORM.[5] [6] The addition of sulfonate groups enhances its water solubility, making it suitable for labeling

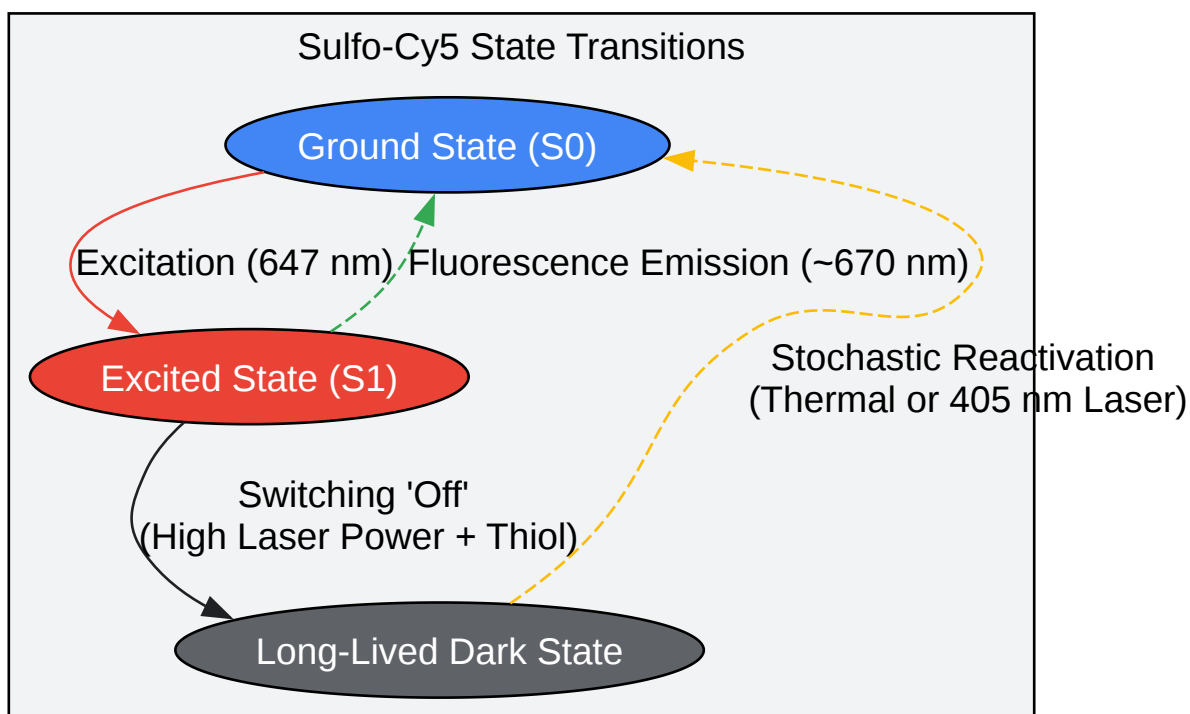
biomolecules in aqueous buffers without organic co-solvents.[4][6] It shares nearly identical spectral properties with the parent Cy5 dye.[4]

Table 1: Quantitative Properties of Sulfo-Cy5 Fluorophore

Property	Value	Reference
Excitation Maximum (Absorbance)	~646 - 651 nm	[4][6][7]
Emission Maximum	~662 - 670 nm	[4][6][7]
Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹	[4]
Recommended Laser Line	640 nm / 647 nm	
Stokes Shift	~16 nm	[6]
Key Feature for dSTORM	Excellent photoswitching in the presence of thiols.	[2][3]

Principle of dSTORM Imaging with Sulfo-Cy5

dSTORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a stable, non-fluorescent "off" state. For cyanine dyes like Sulfo-Cy5, this switching is facilitated by a specific imaging buffer containing a reducing agent (a thiol like MEA or BME) and an oxygen scavenging system.[2] A high-intensity laser (e.g., 647 nm) excites the fluorophores and drives most of them into a long-lived dark state. A second, lower-intensity activation laser (e.g., 405 nm) can be used to sparsely and stochastically return individual molecules to the fluorescent state, where they are imaged until they photobleach or return to the dark state. By recording thousands of frames, the precise location of each activated molecule can be determined and used to reconstruct a super-resolved image.



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Caption: Photoswitching mechanism of Sulfo-Cy5 in dSTORM.

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with Sulfo-Cy5 dUTP

Sulfo-Cy5 dUTP can be enzymatically incorporated into DNA using standard molecular biology techniques such as Polymerase Chain Reaction (PCR), Nick Translation, or Random Priming. [8][9] The long linker arm on the **Sulfo-Cy5 dUTP** enhances its incorporation efficiency by polymerases.[3][5] This protocol provides a general guideline for labeling via PCR.

Materials:

- DNA template
- Forward and Reverse Primers
- dNTP mix (dATP, dCTP, dGTP, dTTP)

- **Sulfo-Cy5 dUTP** (e.g., from Lumiprobe)
- Taq DNA Polymerase or other suitable polymerase
- Polymerase reaction buffer
- Nuclease-free water
- DNA purification kit (e.g., PCR cleanup kit)

Procedure (PCR Labeling):

- Prepare the Reaction Mix: In a PCR tube, assemble the following components on ice. The ratio of **Sulfo-Cy5 dUTP** to dTTP may need to be optimized for desired labeling density (a 1:3 to 1:1 ratio is a good starting point).

Component	Volume (for 50 μ L reaction)	Final Concentration
10x Polymerase Buffer	5 μ L	1x
dNTP Mix (10 mM each dATP, dCTP, dGTP)	1 μ L	200 μ M each
dTTP (10 mM)	0.5 μ L	100 μ M
Sulfo-Cy5 dUTP (1 mM)	1.5 μ L	30 μ M
Forward Primer (10 μ M)	2.5 μ L	0.5 μ M
Reverse Primer (10 μ M)	2.5 μ L	0.5 μ M
DNA Template (1-10 ng/ μ L)	1 μ L	1-10 ng
Taq DNA Polymerase (5 U/ μ L)	0.5 μ L	2.5 Units
Nuclease-free water	to 50 μ L	-

- Perform PCR: Use a standard thermal cycler program appropriate for your primers and template. A typical program includes:
 - Initial Denaturation: 95°C for 3-5 minutes.

- 30-35 Cycles of:
 - Denaturation: 95°C for 30 seconds.
 - Annealing: 55-65°C for 30 seconds (optimize based on primer T_m).
 - Extension: 72°C for 1 minute per kb of product length.
- Final Extension: 72°C for 5-10 minutes.
- Hold: 4°C.
- Purify the Labeled DNA: After the reaction, purify the Sulfo-Cy5 labeled DNA probe using a PCR cleanup kit to remove unincorporated nucleotides, primers, and enzymes. Elute the purified DNA in an appropriate buffer (e.g., TE buffer or nuclease-free water).
- Verify Labeling (Optional): The incorporation of the dye can be verified by measuring the absorbance of the purified product at 260 nm (for DNA) and ~650 nm (for Sulfo-Cy5).

Protocol 2: dSTORM Imaging of Labeled DNA

dSTORM Imaging Buffer: The composition of the imaging buffer is crucial for inducing the photoswitching of Sulfo-Cy5.^[2] A commonly used buffer for Cy5 and its analogs includes an oxygen scavenger system and a thiol.^{[10][11]}

Stock Solutions:

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
- G.O.C. Solution: Glucose Oxidase (100 mg/mL) and Catalase (20 mg/mL) in Buffer A. Store in small aliquots at -20°C.
- MEA Solution: 1 M Cysteamine (MEA) in water, pH adjusted to 8.0. Store at -20°C.
- Glucose Solution: 20% (w/v) D-glucose in water.

Final Imaging Buffer (prepare fresh):

- Start with 880 µL of Buffer A.

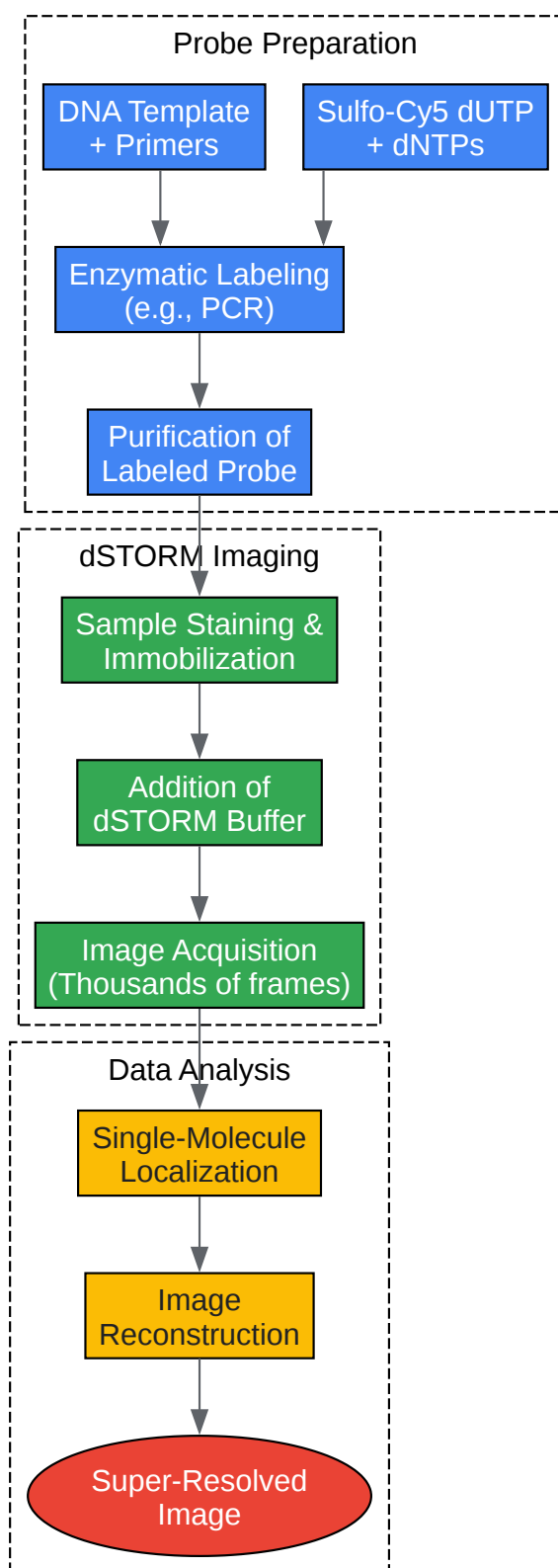
- Add 100 μ L of 20% Glucose solution (final concentration 2%).
- Add 10 μ L of G.O.C. solution.
- Add 10 μ L of 1 M MEA (final concentration 10 mM). Note: Optimal MEA concentration can range from 10 mM to 100 mM and may require optimization.[10]

Imaging Procedure:

- **Sample Preparation:** Immobilize the Sulfo-Cy5 labeled DNA onto a coverslip. This can be achieved through various methods depending on the experimental goal, such as hybridization to a complementary strand fixed on the surface or non-specific adsorption.
- **Mounting:** Mount the coverslip onto a microscope slide, creating a small chamber for the imaging buffer.
- **Add Imaging Buffer:** Add the freshly prepared dSTORM imaging buffer to the sample chamber and seal to prevent oxygen re-entry.
- **Microscope Setup:** Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
- **Image Acquisition:**
 - Illuminate the sample with a high-power 647 nm laser to excite the Sulfo-Cy5 and drive most molecules into the dark state.
 - Record a time series of images (typically 5,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
 - If necessary, use a low-power 405 nm laser to increase the rate of stochastic reactivation of the fluorophores.
- **Image Reconstruction:** Process the acquired image stack using localization software (e.g., Picasso, ThunderSTORM) to identify single-molecule blinking events, determine their precise coordinates, and reconstruct the final super-resolution image.

Overall Experimental Workflow

The entire process from DNA labeling to final super-resolution image reconstruction follows a clear workflow.



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Caption: Workflow for dSTORM imaging using **Sulfo-Cy5 dUTP**.

Comparative Data

Sulfo-Cy5/Cy5 and its analog Alexa Fluor 647 are considered among the highest-performing dyes for dSTORM due to their high photon output and excellent switching properties.

Table 2: Comparison of Common Fluorophores for dSTORM

Fluorophore	Excitation Laser (nm)	Emission Max (nm)	Performance Notes	Reference
Sulfo-Cy5 / Cy5	640 / 647	~670	One of the highest performing dSTORM dyes; excellent blinking and high photon counts.	[2]
Alexa Fluor 647	640 / 647	~665	Regarded as the "gold standard" for dSTORM; emits thousands of photons per switching cycle.	[2][10]
ATTO 488	488	~523	High-performing dye for the 488 nm channel.	
Alexa Fluor 555	532 / 561	~580	Exceptional dSTORM dye in the red range with high photon output.	
Cy3B	561	~570	Considered one of the best dyes for dSTORM in the red range.	

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